molecular formula C23H25NO4 B1341379 Fmoc-1-aminomethyl-cyclohexane carboxylic acid CAS No. 220145-22-2

Fmoc-1-aminomethyl-cyclohexane carboxylic acid

Cat. No.: B1341379
CAS No.: 220145-22-2
M. Wt: 379.4 g/mol
InChI Key: XCPORARHBOYMBL-UHFFFAOYSA-N
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Description

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a compound used primarily in organic synthesis and peptide chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is valuable in the field of medicinal chemistry and biochemistry due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

Fmoc-1-aminomethyl-cyclohexane carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a protecting group for amines in peptide synthesis, where it interacts with amino acids and peptide chains . The nature of these interactions involves the formation of stable covalent bonds, which protect the amine group from unwanted reactions during the synthesis process .

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its use in peptide synthesis can impact the production of bioactive peptides, which in turn can influence cell signaling pathways and gene expression . Additionally, the presence of this compound in cellular environments can alter metabolic flux and metabolite levels, affecting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. It acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis . This protection is achieved by forming a stable covalent bond with the amine group, which can be selectively removed under specific conditions to reveal the free amine . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or moisture . Long-term studies have shown that the stability of this compound is crucial for its effectiveness in peptide synthesis . Degradation of the compound can lead to incomplete or erroneous synthesis, affecting the overall yield and purity of the final product .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptide chains . The compound can affect metabolic flux by altering the levels of metabolites involved in peptide synthesis . Additionally, its presence can influence the activity of enzymes involved in the synthesis and degradation of peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in peptide synthesis, as it needs to be present in the right cellular locations to interact with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in peptide synthesis, as it ensures that the compound is available where it is needed for the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-aminomethyl-cyclohexane carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method is the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with the amine group of 1-aminomethyl-cyclohexane carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Chemical Reactions Analysis

Types of Reactions

Fmoc-1-aminomethyl-cyclohexane carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: 20% piperidine in DMF.

    Coupling: HATU, EDCI, and bases like DIPEA (N,N-diisopropylethylamine).

Major Products Formed

    Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.

    Amides: Formation of amide bonds with various carboxylic acids.

Scientific Research Applications

Chemistry

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It allows for the sequential addition of amino acids to form peptides and proteins .

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs.

Medicine

In medicinal chemistry, this compound is used to synthesize peptide therapeutics. These peptides can act as hormones, enzyme inhibitors, or receptor agonists/antagonists.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of agrochemicals and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid
  • Fmoc-2-aminocyclohexane carboxylic acid
  • Fmoc-4-aminomethylbenzoic acid

Uniqueness

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is unique due to its cyclohexane ring, which provides rigidity and stability to the molecule. This rigidity can be advantageous in the synthesis of cyclic peptides and other constrained peptide structures. Additionally, the presence of the Fmoc group ensures that the amine group is protected during the synthesis process, allowing for selective deprotection and further functionalization .

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-21(26)23(12-6-1-7-13-23)15-24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPORARHBOYMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589240
Record name 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220145-22-2
Record name 1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220145-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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